2-Morpholinoacetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

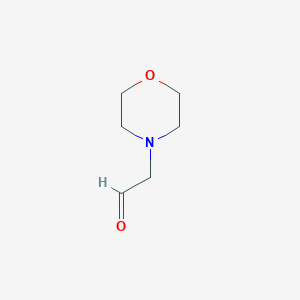

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-1-7-2-5-9-6-3-7/h4H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOPYUKQPCQGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364004 | |

| Record name | 2-Morpholinoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21977-09-3 | |

| Record name | 2-Morpholinoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Morpholinoacetaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a versatile bifunctional molecule. Its unique structure, combining a morpholine ring and a reactive aldehyde group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Core Chemical Properties

This compound, also known as 2-morpholin-4-ylacetaldehyde, is a derivative of morpholine featuring an acetaldehyde substituent on the nitrogen atom.[1] This structure consists of a six-membered morpholine ring, which includes an oxygen and a nitrogen atom, bonded to an acetaldehyde group (–CH2CHO).[1] The compound is typically a liquid at room temperature.[1] For enhanced stability and easier handling, it is often used in its hydrochloride salt form, which appears as a white to off-white crystalline solid.[2]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NO₂ | [1][3] |

| Molecular Weight | 129.16 g/mol | [1][3] |

| CAS Number | 21977-09-3 | [1][3] |

| IUPAC Name | 2-morpholin-4-ylacetaldehyde | [1][3] |

| Boiling Point | 255.9°C (at 760 mmHg) (hydrochloride) | [2] |

| Density | 1.1 g/cm³ (hydrochloride) | [2] |

| Solubility (hydrochloride) | Miscible in water, DCM, and methanol; sparingly soluble in ethyl acetate. | [2] |

| Vapor Pressure | 0.0 mmHg at 25°C (hydrochloride) | [2] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the hydrolysis of an acetal-protected precursor. This approach prevents the highly reactive aldehyde group from undergoing unwanted side reactions.

Protocol 1: Hydrolysis of this compound Dimethyl Acetal

This common method involves the acid-catalyzed hydrolysis of the corresponding dimethyl acetal.[1]

-

Materials: this compound dimethyl acetal, concentrated hydrochloric acid (HCl), water.

-

Procedure:

-

Combine this compound dimethyl acetal with a mixture of concentrated HCl and water.

-

Heat the reaction mixture at 70°C overnight.

-

After the reaction is complete, perform an appropriate aqueous workup to isolate the product.

-

Purify the resulting this compound as needed.

-

Protocol 2: Hydrolysis of 4-(2,2-diethoxyethyl)morpholine

The hydrochloride salt of this compound can be synthesized from its diethyl acetal precursor.[2]

-

Materials: 4-(2,2-diethoxyethyl)morpholine, concentrated hydrochloric acid (HCl), saturated sodium bicarbonate solution.

-

Procedure:

-

Treat 4-(2,2-diethoxyethyl)morpholine with concentrated hydrochloric acid.

-

Heat the mixture to 80°C for 2 hours to facilitate the cleavage of the diethyl acetal protecting group.[2]

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding a saturated sodium bicarbonate solution until the pH reaches approximately 10.[2]

-

Extract the product using an appropriate organic solvent and purify as necessary.

-

Chemical Reactivity and Applications

The bifunctional nature of this compound, with its nucleophilic morpholine nitrogen and electrophilic aldehyde carbon, dictates its reactivity and utility in organic synthesis. The aldehyde group, in particular, is highly reactive and participates in a variety of chemical transformations.[1]

Reductive Amination

One of the most significant applications of this compound is in reductive amination reactions to form secondary amines.[1] This reaction is crucial for introducing the morpholinoethyl moiety into various molecular scaffolds, a common strategy in the synthesis of pharmacologically active quinoline derivatives.[1]

-

General Workflow:

-

This compound is reacted with a primary amine to form an intermediate iminium ion.

-

The iminium ion is then reduced in situ using a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the final secondary amine product.[1]

-

Caption: Reductive Amination using this compound.

Olefination Reactions

The aldehyde functionality serves as an excellent substrate for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.[1] These transformations are powerful tools for carbon-carbon bond formation, allowing for the synthesis of morpholine-containing α,β-unsaturated carbonyl compounds.[1]

-

General Workflow (Wittig Reaction):

-

A phosphorus ylide (Wittig reagent) is generated from a phosphonium salt and a strong base.

-

The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

-

This leads to the formation of a betaine intermediate, which subsequently collapses to form an oxaphosphetane.

-

The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide.

-

Caption: General pathway for the Wittig olefination reaction.

Role in Pharmaceutical and Materials Science

This compound is a key building block in the synthesis of complex molecules for various applications.

-

Pharmaceutical Intermediates: The morpholine moiety is a common feature in many active pharmaceutical ingredients (APIs). The bifunctional nature of this compound allows it to serve as a scaffold for constructing these complex structures through condensation and addition reactions.[1] It is instrumental in producing morpholino nucleic acid (MNA) analogues used in antisense oligonucleotides, which have applications in gene therapy due to their enhanced nuclease resistance.[2]

-

Polymer Chemistry: The compound can be used as a monomer in the synthesis of stimuli-responsive hydrogels. For example, morpholino-modified polyacrylamide hydrogels exhibit unique swelling properties that are valuable for biosensing and drug delivery systems.[2]

Safety and Handling

-

General Handling: Avoid contact with skin, eyes, and clothing.[4] It is recommended to work in a well-ventilated area or under a local exhaust hood to prevent the generation of vapor or mist.[4] Always wear appropriate personal protective equipment (PPE), including gloves and eye protection. Wash hands thoroughly after handling.[4]

-

Hazards: Related compounds are known to cause serious eye irritation and may cause skin irritation or sensitization upon contact.[4][5]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[4]

-

In case of skin contact: Remove contaminated clothing and rinse the skin well with water.[4]

-

If inhaled: Move the person to fresh air.[4]

-

If swallowed: Rinse mouth and call a poison center or physician if you feel unwell.[4]

-

This guide provides a foundational understanding of this compound. Researchers should always consult specific literature and safety data for their intended application.

References

An In-depth Technical Guide to 2-Morpholinoacetaldehyde (CAS 21977-09-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholinoacetaldehyde, with the CAS number 21977-09-3, is a heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique structure, combining a reactive aldehyde group with the stable morpholine moiety, makes it a valuable building block for the construction of more complex molecules, particularly in the realm of pharmaceutical development. The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance the physicochemical properties and biological activity of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in the synthesis of bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [1][2] |

| Molecular Weight | 129.16 g/mol | [1][2] |

| CAS Number | 21977-09-3 | [1] |

| IUPAC Name | 2-morpholin-4-ylacetaldehyde | [3] |

| Appearance | Liquid at room temperature | [3] |

| Boiling Point | 255.9°C (hydrochloride form) | [4] |

| Density | 1.1 g/cm³ (hydrochloride form) | [4] |

| Solubility | Miscible in water, DCM, and methanol; sparingly soluble in ethyl acetate (hydrochloride form) | [4] |

| Vapor Pressure | 0.0 mmHg at 25°C (hydrochloride form) | [4] |

Synthesis and Reactions

This compound can be synthesized through various methods, with the hydrolysis of its acetal precursors being a common approach.

General Synthesis from Dimethyl Acetal

A prevalent method for the preparation of this compound involves the acid-catalyzed hydrolysis of this compound dimethyl acetal.[3]

Caption: Synthesis of this compound from its dimethyl acetal.

Key Chemical Reactions

The aldehyde functional group in this compound is highly reactive and participates in a variety of chemical transformations, making it a versatile synthetic intermediate.

-

Reductive Amination: It readily reacts with primary amines to form an intermediate imine, which can then be reduced by agents like sodium cyanoborohydride or sodium triacetoxyborohydride to yield secondary amines. This reaction is instrumental in introducing the morpholinoethyl group into molecules.[3]

-

Olefination Reactions: As a substrate for Wittig and Horner-Wadsworth-Emmons reactions, it allows for the formation of carbon-carbon double bonds, leading to the synthesis of α,β-unsaturated carbonyl compounds containing a morpholine moiety.[3]

-

Nucleophilic Addition: The polar carbon-oxygen double bond of the aldehyde group is susceptible to attack by various nucleophiles, a fundamental reaction in organic synthesis.[3]

Applications in Drug Discovery and Development

This compound is a significant building block in the synthesis of various biologically active molecules. Its utility spans from the creation of potential anticancer agents to the development of nucleic acid analogs for gene therapy.

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

A notable application of morpholine-containing compounds is in the development of novel anticancer agents. For instance, derivatives of 2-morpholino-4-anilinoquinoline have been synthesized and evaluated for their antitumor activity against cell lines such as HepG2.[3][5] These compounds have been shown to induce cell cycle arrest and inhibit cell proliferation.[3]

Caption: Synthetic workflow for 2-morpholino-4-anilinoquinoline derivatives.

-

A solution of 4-chloro-2-morpholinoquinoline (0.87 mmol) in ethanol (10 mL) is prepared.

-

The appropriate aniline derivative (1.7 mmol) is added to the solution.

-

The resulting mixture is refluxed overnight.

-

The ethanol is removed under vacuum.

-

The resulting residue is washed with acetone and filtered to yield the final 2-morpholino-4-anilinoquinoline product.

Synthesis of Morpholino Nucleic Acid (MNA) Analogues

This compound hydrochloride is a key intermediate in the synthesis of morpholino nucleic acid (MNA) analogues.[4] These modified nucleic acids, such as MNA-uridine phosphoramidites, are utilized in the development of antisense oligonucleotides. These oligonucleotides can modulate mRNA splicing and exhibit enhanced resistance to nucleases, making them valuable tools in gene therapy research.[2][4]

Caption: Conceptual workflow for the synthesis of MNA-uridine phosphoramidites.

The synthesis of the MNA-uridine phosphoramidite from a protected uridine precursor involves a multi-step process:

-

Oxidation: A DMTr-protected uridine is converted to a dialdehyde via sodium periodate-mediated oxidation.

-

Dioxime Formation: The crude aldehyde is treated with hydroxylamine hydrochloride to form the corresponding dioxime.

-

Reduction: The dioxime is then treated with a pyridine-borane complex to yield the DMTr-protected morpholino-uridine nucleoside.

-

Phosphitylation: The final step involves the introduction of the phosphoramidite moiety to the morpholino-uridine nucleoside.

Biological Significance of Morpholine-Containing Compounds

While this compound itself is primarily a synthetic intermediate, the morpholine scaffold it provides is of significant interest in medicinal chemistry due to its wide range of biological activities. Morpholine derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The anticancer activity of 2-morpholino-4-anilinoquinoline derivatives, synthesized using a morpholine-containing precursor, highlights the potential downstream biological impact. These compounds have been shown to induce G0/G1 cell cycle arrest in cancer cells, ultimately leading to the inhibition of cell proliferation.[3]

Caption: Proposed mechanism of anticancer activity for 2-morpholino-4-anilinoquinoline derivatives.

Conclusion

This compound (CAS 21977-09-3) is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its bifunctional nature, combining a reactive aldehyde with a stable morpholine ring, allows for its incorporation into a wide array of molecular scaffolds. While not typically biologically active in its own right, it serves as a crucial building block for the development of potent therapeutic agents, including novel anticancer drugs and gene-based therapies. The synthetic accessibility and reactivity of this compound ensure its continued importance in the fields of medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2'-O-Methyl Mixmer Antisense Oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of 2-Morpholinoacetaldehyde Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Morpholinoacetaldehyde hydrochloride, a key intermediate in the preparation of various pharmaceutical compounds and research chemicals. The document details the most common synthetic route, alternative methodologies, and includes detailed experimental protocols. All quantitative data is summarized for clarity, and key transformations are illustrated with diagrams.

Introduction

This compound and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of both a reactive aldehyde functionality and a morpholine moiety allows for a wide range of chemical modifications, making it a versatile precursor in the development of novel therapeutics. The hydrochloride salt is generally preferred for its improved stability and handling characteristics compared to the free aldehyde.[1]

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 2-(morpholin-4-yl)acetaldehyde hydrochloride[1] |

| CAS Number | 1172495-88-3 (hydrochloride)[1][2] |

| Molecular Formula | C6H12ClNO2[1][2] |

| Molecular Weight | 165.62 g/mol [2] |

| Synonyms | Morpholin-4-ylacetaldehyde hydrochloride, 4-Morpholineacetaldehyde hydrochloride[1] |

Primary Synthetic Route: Acid Hydrolysis of 4-(2,2-diethoxyethyl)morpholine

The most commonly employed and well-documented method for the synthesis of this compound hydrochloride is the acid-catalyzed hydrolysis of its diethyl acetal precursor, 4-(2,2-diethoxyethyl)morpholine.[1][3] This two-step process involves the deprotection of the aldehyde followed by workup to isolate the hydrochloride salt.

Reaction Scheme

Caption: Synthetic pathway for this compound hydrochloride.

Experimental Protocol

Step 1: Acid Hydrolysis

-

A solution of 4-(2,2-diethoxyethyl)morpholine (Intermediate 7) (600 mg, 2.95 mmol) is dissolved in concentrated aqueous HCl (4 mL).[3]

-

The reaction mixture is stirred at 80°C for 2 hours.[3]

Step 2: Neutralization and Extraction

-

The reaction mixture is cooled to room temperature.[3]

-

The solution is made alkaline to a pH of approximately 10 with a saturated aqueous solution of NaHCO3 (20 mL).[3]

-

The resulting aqueous solution is extracted with dichloromethane (DCM) (3 x 50 mL).[3]

-

The combined organic layers are washed with water (50 mL) and brine (30 mL).[3]

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to yield the crude product.[3]

Quantitative Data

| Reactant/Product | Amount | Moles | Notes |

| 4-(2,2-diethoxyethyl)morpholine | 600 mg | 2.95 mmol | Starting material. |

| Concentrated HCl | 4 mL | - | Reagent for hydrolysis. |

| Crude this compound | 340 mg | - | Obtained as a colorless oil. Used without further purification. |

Alternative Synthetic Routes

While the acid hydrolysis of the diethyl acetal is the most common method, other routes have been reported, offering potential alternatives in terms of starting materials and reaction conditions.

Hydrolysis of 4-(2,2-dimethoxyethyl)morpholine

A similar approach involves the hydrolysis of the corresponding dimethyl acetal. This method also relies on acid-catalyzed deprotection to yield the desired aldehyde.

General Reaction Scheme

Caption: Hydrolysis of the dimethyl acetal precursor.

General Experimental Protocol

Wittig Reaction Approach

A conceptually different approach to synthesize this compound involves the use of a Wittig reaction. This powerful olefination method can be adapted to form the aldehyde functionality. A plausible retrosynthetic analysis suggests the reaction between morpholine and a suitable electrophile containing a masked aldehyde, followed by a Wittig-type reaction.

Conceptual Retrosynthesis and Workflow

Caption: Wittig reaction strategy for synthesis.

General Considerations for the Wittig Approach

The synthesis would likely involve the reaction of morpholine with a protected 2-bromoacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal) to form the corresponding morpholino acetal. This intermediate would then be converted to a phosphonium salt, followed by treatment with a strong base to generate the ylide. The ylide would then react with a suitable carbonyl compound, such as formaldehyde, to form an enol ether, which upon acidic hydrolysis would yield this compound. This route is more complex than the direct hydrolysis of pre-existing acetals and would require careful optimization of each step.

Summary of Synthetic Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

| Acid Hydrolysis (Diethyl Acetal) | 4-(2,2-diethoxyethyl)morpholine | Conc. HCl | 80°C, 2h | High yield, straightforward procedure. | Requires the synthesis of the acetal precursor. |

| Acid Hydrolysis (Dimethyl Acetal) | 4-(2,2-dimethoxyethyl)morpholine | Conc. HCl, H2O | 70°C, overnight | Similar to the diethyl acetal route. | Potentially longer reaction time. |

| Wittig Reaction | Morpholine, protected bromoacetaldehyde | Triphenylphosphine, strong base, formaldehyde | Multi-step | Versatile, allows for structural modifications. | More complex, may have lower overall yield. |

Conclusion

The synthesis of this compound hydrochloride is most reliably achieved through the acid-catalyzed hydrolysis of its diethyl or dimethyl acetal precursors. This method is high-yielding and procedurally simple, making it suitable for both laboratory and larger-scale production. Alternative methods, such as the Wittig reaction, offer greater flexibility in terms of starting materials but are more synthetically demanding. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project.

References

An In-depth Technical Guide to the Structural Characteristics of 2-Morpholinoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structural and physicochemical properties of 2-Morpholinoacetaldehyde. It includes key identifiers, expected spectroscopic data, synthesis and reactivity profiles, and detailed experimental methodologies for its characterization.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-(morpholin-4-yl)acetaldehyde, is an organic compound featuring a saturated morpholine heterocycle N-substituted with an acetaldehyde group.[1] This bifunctional nature, combining a secondary amine within the morpholine ring and a reactive aldehyde group, makes it a valuable intermediate in organic synthesis.[1] The compound is often handled as its more stable hydrochloride salt, which enhances shelf life and solubility in polar solvents.[2]

The core structure consists of a six-membered morpholine ring, which contains one oxygen and one nitrogen atom, bonded at the nitrogen position to an acetaldehyde moiety (—CH₂CHO).[1] This arrangement imparts distinct reactivity to the molecule, with the aldehyde group being highly susceptible to nucleophilic addition and the morpholine nitrogen acting as a base and nucleophile.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Citation(s) |

| IUPAC Name | 2-morpholin-4-ylacetaldehyde | [1][3] |

| Synonyms | 4-Morpholineacetaldehyde, Morpholin-4-ylacetaldehyde | [2][3] |

| CAS Number | 21977-09-3 (anhydrous) | [1][3] |

| 1172495-88-3 (hydrochloride salt) | [2] | |

| Molecular Formula | C₆H₁₁NO₂ | [1][3] |

| Molecular Weight | 129.16 g/mol (anhydrous) | [1][3] |

| 165.62 g/mol (hydrochloride salt) | [2] | |

| Appearance | Liquid (anhydrous); White to off-white crystalline solid (HCl salt) | [1][2] |

| Boiling Point (HCl salt) | 255.9 °C (at 760 mmHg) | [2] |

| Density (HCl salt) | 1.1 g/cm³ | [2] |

| Solubility (HCl salt) | Miscible in water, dichloromethane, and methanol | [2] |

Structural Elucidation via Spectroscopy

Spectroscopic analysis is fundamental to confirming the structure of this compound. While publicly available, fully assigned spectra are scarce, the expected data can be reliably predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 | t (triplet) | 1H | Aldehyde proton (-CH O) |

| ~3.7 | t (triplet) | 4H | Morpholine (-O-CH₂ -) |

| ~3.2 | d (doublet) | 2H | Methylene (-N-CH₂ -CHO) |

| ~2.6 | t (triplet) | 4H | Morpholine (-N-CH₂ -) |

Rationale: The aldehyde proton is highly deshielded and appears significantly downfield. The protons on the carbon adjacent to the aldehyde carbonyl are coupled to the aldehyde proton, resulting in a doublet. The morpholine protons adjacent to the oxygen are more deshielded than those adjacent to the nitrogen.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Aldehyde carbonyl (C =O) |

| ~67 | Morpholine (-O-C H₂-) |

| ~65 | Methylene (-N-C H₂-CHO) |

| ~54 | Morpholine (-N-C H₂-) |

Rationale: The aldehyde carbonyl carbon exhibits a characteristic chemical shift in the far downfield region. The carbons of the morpholine ring are in the typical range for saturated heterocycles, with the carbon adjacent to the electronegative oxygen appearing further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~2820 and ~2720 | Medium | C-H stretch (aldehyde, Fermi resonance doublet) |

| ~1725 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1115 | Strong | C-O-C stretch (ether in morpholine ring) |

Rationale: The most diagnostic peaks are the strong carbonyl (C=O) stretch and the characteristic pair of C-H stretching bands for the aldehyde proton, which arise from Fermi resonance.[4] The strong C-O-C stretch is indicative of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z Value | Interpretation |

| 129 | [M]⁺ Molecular ion |

| 100 | [M - CHO]⁺ Loss of the formyl group |

| 86 | [C₄H₈NO]⁺ Cleavage alpha to the nitrogen (Morpholine fragment) |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ Further fragmentation |

Rationale: The molecular ion peak confirms the molecular weight. A common fragmentation pathway for N-substituted morpholines is the loss of the substituent and alpha-cleavage, leading to characteristic fragments.

Synthesis and Reactivity

A primary application of this compound is as a building block in pharmaceutical and materials science. Its synthesis and subsequent reactions are central to its utility.

Synthesis Workflow

The most common laboratory synthesis involves the acid-catalyzed hydrolysis of a protected precursor, 4-(2,2-diethoxyethyl)morpholine.[2] This straightforward, two-step process makes the aldehyde readily accessible.

References

IUPAC name for 2-Morpholinoacetaldehyde

An In-depth Technical Guide to 2-Morpholinoacetaldehyde for Researchers and Drug Development Professionals

Introduction

This compound, systematically named 2-morpholin-4-ylacetaldehyde , is a bifunctional organic compound featuring a morpholine ring and a reactive aldehyde group.[1] This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The morpholine moiety is a common scaffold in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The aldehyde group serves as a versatile chemical handle for a wide range of transformations.

This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and applications relevant to drug discovery and development. It is intended for researchers, medicinal chemists, and process development scientists. The compound is often handled as its more stable hydrochloride salt, 2-(morpholin-4-yl)acetaldehyde hydrochloride , which enhances its shelf life and handling properties.[2]

Physicochemical Properties

The key quantitative data for this compound and its hydrochloride salt are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of 2-morpholin-4-ylacetaldehyde

| Property | Value | Reference |

| IUPAC Name | 2-morpholin-4-ylacetaldehyde | [1][3] |

| CAS Number | 21977-09-3 | [1][3] |

| Molecular Formula | C₆H₁₁NO₂ | [1][3] |

| Molecular Weight | 129.16 g/mol | [1][3] |

| Appearance | Liquid at room temperature | [1] |

Table 2: Physicochemical Properties of 2-(Morpholin-4-yl)acetaldehyde Hydrochloride

| Property | Value | Reference |

| IUPAC Name | 2-(Morpholin-4-yl)acetaldehyde hydrochloride | [2] |

| CAS Number | 1172495-88-3 | [2] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2] |

| Molecular Weight | 165.62 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [2] |

| Boiling Point | 255.9°C (at 760 mmHg) | [2] |

| Density | 1.1 g/cm³ | [2] |

| Solubility | Miscible in water, DCM, and methanol | [2] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the acid-catalyzed hydrolysis of its acetal-protected precursor, such as 4-(2,2-diethoxyethyl)morpholine or the corresponding dimethyl acetal.[1][2]

Synthesis of 2-(Morpholin-4-yl)acetaldehyde Hydrochloride via Acetal Hydrolysis

This protocol describes the deprotection of an acetal to yield the target aldehyde, which is isolated as its hydrochloride salt.

Experimental Protocol:

-

Step 1: Acid Hydrolysis

-

To a round-bottom flask, add 4-(2,2-diethoxyethyl)morpholine (1 equivalent).

-

Add concentrated hydrochloric acid (e.g., 37% HCl) and water. A typical procedure involves heating the mixture at a temperature ranging from 70°C to 80°C.[1][2]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS) until the starting material is fully consumed. The reaction is typically complete within 2-3 hours.[2]

-

-

Step 2: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

For the free base, the mixture can be neutralized with a saturated sodium bicarbonate solution to a pH of ~10.[2] The product can then be extracted with an organic solvent like ethyl acetate.

-

To isolate the hydrochloride salt, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 2-(morpholin-4-yl)acetaldehyde hydrochloride as a crystalline solid.

-

Caption: Synthesis of this compound HCl.

Chemical Reactivity and Applications in Drug Development

The aldehyde functionality of this compound makes it a key substrate for several important chemical transformations used in the synthesis of pharmaceutical intermediates.

Reductive Amination

Reductive amination is one of the most significant applications of this compound, allowing for the introduction of the morpholinoethyl moiety onto primary or secondary amines.[1] This reaction is fundamental in building more complex molecular architectures found in drug candidates.

General Protocol for Reductive Amination:

-

Step 1: Imine Formation

-

Dissolve the primary or secondary amine (1 equivalent) and this compound (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF)).

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine or enamine.

-

-

Step 2: Reduction

-

Add a mild reducing agent to the mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice as it is selective for the iminium ion in the presence of the aldehyde.[5]

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

-

Step 3: Work-up

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

-

Intermediate for Morpholino Nucleic Acids (MNAs)

The morpholine scaffold is central to the structure of Morpholino oligonucleotides (PMOs) and Morpholino Nucleic Acids (MNAs), which are synthetic antisense molecules used in gene therapy.[2] For instance, the synthesis of an MNA-uridine phosphoramidite, a building block for these therapies, involves the creation of a morpholine ring from a uridine precursor.[2] This underscores the importance of morpholine-containing synthons in the development of advanced therapeutics.

Caption: Synthesis of an MNA Building Block.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for reactive aldehydes. Aldehydes are generally considered to be irritants and sensitizers. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For its hydrochloride salt, which is a solid, care should be taken to avoid inhalation of dust. For research use only. Not for human or veterinary use.[2]

Conclusion

This compound is a versatile and highly valuable building block for drug discovery and development. Its dual functionality allows for straightforward incorporation of the beneficial morpholine ring into target molecules through robust reactions like reductive amination. Its role as a precursor to complex structures, including novel nucleic acid analogs, highlights its strategic importance in the synthesis of next-generation therapeutics. A thorough understanding of its properties and reactivity is essential for medicinal and process chemists aiming to leverage this potent intermediate in their synthetic campaigns.

References

- 1. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2'-O-Methyl Mixmer Antisense Oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

In-Depth Technical Guide: Solubility of 2-Morpholinoacetaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-morpholinoacetaldehyde. Due to a lack of publicly available quantitative data, this document focuses on predicted solubility based on the compound's chemical structure and qualitative data for its hydrochloride salt. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility in various organic solvents, which is crucial for applications in chemical synthesis, drug discovery, and formulation development.

Introduction to this compound

This compound, also known as 2-(morpholin-4-yl)acetaldehyde, is a derivative of morpholine featuring a reactive aldehyde functional group. Its molecular structure, containing both a polar morpholine ring and a polar aldehyde group, dictates its solubility profile. The morpholine moiety is a common pharmacophore in medicinal chemistry, often improving the physicochemical properties of drug candidates, including their solubility. The aldehyde group provides a reactive handle for various chemical transformations, making this compound a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates like poly(ADP-ribose)polymerase (PARP) inhibitors.

Predicted Solubility Profile

The principle of "like dissolves like" serves as the primary basis for predicting the solubility of this compound in organic solvents. The presence of the polar morpholine ring (with its nitrogen and oxygen atoms capable of hydrogen bonding) and the polar carbonyl group of the aldehyde suggests good solubility in polar solvents. Conversely, its polarity will likely limit its solubility in nonpolar solvents.

For its hydrochloride salt, this compound hydrochloride, some qualitative solubility information is available. It is reported to be miscible in water, dichloromethane (DCM), and methanol, and sparingly soluble in ethyl acetate. This information further supports the expectation of good solubility for the free base in polar organic solvents.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the oxygen and nitrogen atoms of the morpholine ring and the carbonyl oxygen of the aldehyde. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The high polarity of these solvents can effectively solvate the polar this compound molecule through dipole-dipole interactions. |

| Chlorinated | Dichloromethane (DCM) | High | The reported miscibility of the hydrochloride salt in DCM suggests the free base will also be highly soluble due to favorable dipole-dipole interactions. |

| Ethers | Diethyl Ether, THF | Low to Moderate | While ethers are polar, their ability to hydrogen bond is limited to accepting, which may result in lower solubility compared to protic or more polar aprotic solvents. |

| Esters | Ethyl Acetate | Sparingly Soluble | The reported sparing solubility of the hydrochloride salt suggests the free base will also have limited solubility. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor solvents for the polar this compound. |

| Aliphatic | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and these nonpolar solvents will result in minimal solubility. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is adapted from standard laboratory procedures for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be enough to ensure a solid phase remains after reaching equilibrium.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended, with periodic checks to ensure solid is still present).

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the agitation and allow the vial to stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately pass the supernatant through a syringe filter into a clean, dry vial to remove all undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Applications in Synthesis

This compound is a key intermediate in various synthetic pathways. Below are diagrams illustrating two common applications.

2-Morpholinoacetaldehyde molecular weight and formula

This document provides core technical data on 2-Morpholinoacetaldehyde, a morpholine derivative with applications in chemical synthesis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Properties

This compound, also known as 2-morpholin-4-ylacetaldehyde, is a chemical compound characterized by a morpholine ring attached to an acetaldehyde group.[1] This structure imparts specific reactivity that is useful in various synthetic organic chemistry processes.

Below is a summary of the key molecular identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol [1][2] |

| IUPAC Name | 2-morpholin-4-ylacetaldehyde[2] |

| CAS Number | 21977-09-3[2] |

| SMILES | C1COCCN1CC=O[2] |

| InChI Key | KKOPYUKQPCQGEM-UHFFFAOYSA-N[2] |

It is important to distinguish the primary compound from its related forms, such as this compound hydrochloride, which has a different molecular formula (C6H12ClNO2) and molecular weight (165.62 g/mol ).[3][4]

Logical Relationship of this compound and its Hydrochloride Salt

The following diagram illustrates the relationship between this compound and its hydrochloride salt, which is often used to improve the compound's stability and handling properties.

References

Spectroscopic Characterization of 2-Morpholinoacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for 2-Morpholinoacetaldehyde, a key intermediate in various synthetic applications. Due to the limited availability of detailed public data for the free aldehyde, this document focuses on the more stable hydrochloride salt, this compound hydrochloride. The guide presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines generalized experimental protocols for these techniques, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

¹H NMR Data for this compound Hydrochloride

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Protons | Multiplicity | Integration | Coupling Constant (J) Hz |

| 9.65 | Aldehyde (-CHO) | Not Specified | 1H | Not Specified |

| 3.72 – 3.55 | Morpholine ring (-CH₂-O-CH₂- and -CH₂-N-CH₂-) | Not Specified | 8H | Not Specified |

Note: The broad range for the morpholine protons suggests complex overlapping signals, which would require higher resolution spectroscopy for detailed assignment.

¹³C NMR Data for this compound Hydrochloride

No experimental ¹³C NMR data for this compound or its hydrochloride salt has been found in publicly accessible databases at the time of this report.

Infrared (IR) Spectroscopy Data for this compound Hydrochloride

| Frequency (cm⁻¹) | Functional Group | Description |

| 1720 | C=O | Aldehyde carbonyl stretch[1] |

| 2800 - 3000 | C-H | C-H stretching vibrations of the morpholine ring and the alkyl chain[1] |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound hydrochloride

-

Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound hydrochloride for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently vortex the mixture until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, acquisition time, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound hydrochloride

-

Potassium bromide (KBr) for solid samples, or a suitable solvent for liquid samples.

-

Agate mortar and pestle

-

Pellet press

-

Salt plates (e.g., NaCl or KBr) for liquid films.

Procedure (for solid samples using KBr pellet method):

-

Sample Preparation:

-

Place a small amount of dry KBr powder into an agate mortar.

-

Add a very small amount (1-2 mg) of this compound hydrochloride.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the frequencies of these bands to specific functional groups using a correlation chart.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 2-Morpholinoacetaldehyde

An Introduction to a Versatile Intermediate

2-Morpholinoacetaldehyde, and its more stable hydrochloride salt, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry and drug development.[1][2] This seemingly simple molecule, characterized by a morpholine ring appended with an acetaldehyde group, possesses a unique combination of properties that make it an invaluable tool for synthetic chemists.[1] Its bifunctional nature, combining the widely utilized morpholine scaffold with a reactive aldehyde, allows for its incorporation into a diverse array of complex molecular architectures.[1] This guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of morpholino-based therapeutics.

Discovery and Historical Context

While the precise date and discoverer of the initial synthesis of this compound are not prominently documented in readily available literature, its significance grew with the increasing importance of the morpholine moiety in pharmaceuticals. The morpholine ring itself is a well-established pharmacophore, known to improve the physicochemical properties of drug candidates, such as their aqueous solubility and metabolic stability. The emergence of this compound as a key building block is intrinsically linked to the development of morpholino-based drugs and antisense oligonucleotides. Its utility in the synthesis of Morpholino Nucleic Acid (MNA) analogues has cemented its place in the toolbox of medicinal chemists.[3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound and its hydrochloride salt are crucial for its handling, storage, and application in synthesis. The anhydrous form exists as a liquid at room temperature, while the hydrochloride salt is typically a white to off-white crystalline solid with enhanced stability and handling characteristics.[1][2]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Anhydrous) | This compound Hydrochloride | Reference(s) |

| CAS Number | 21977-09-3 | 1172495-88-3 | [1][2][4] |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [1][2][4] |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [1][2][4] |

| Appearance | Liquid | White to off-white crystalline solid | [1][2] |

| Boiling Point | Not reported | ~255.9 °C (at 760 mmHg) | [2] |

| Density | Not reported | ~1.1 g/cm³ | [2] |

| Solubility | Not reported | Miscible in water, DCM, and methanol; sparingly soluble in ethyl acetate | [2] |

Table 2: Spectroscopic Data for this compound Hydrochloride

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ 9.65 ppm (aldehyde proton), δ 3.72–3.55 ppm (morpholine protons) | [2] |

| IR Spectroscopy | 1720 cm⁻¹ (strong, C=O stretch), 2800–3000 cm⁻¹ (C-H stretches) | [2] |

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the acid-catalyzed hydrolysis of its acetal precursors, such as 4-(2,2-diethoxyethyl)morpholine or the corresponding dimethyl acetal.[1][2] A potential alternative approach involves the Wittig reaction, though specific literature for the direct synthesis of this compound via this method is less common.[1]

Experimental Protocol 1: Synthesis of this compound Hydrochloride via Hydrolysis of 4-(2,2-Diethoxyethyl)morpholine

This protocol is adapted from documented synthetic procedures.[2]

Reaction Scheme:

Caption: Synthesis of this compound HCl via Hydrolysis.

Materials:

-

4-(2,2-diethoxyethyl)morpholine

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Brine solution

Procedure:

-

Dissolve 4-(2,2-diethoxyethyl)morpholine in concentrated aqueous HCl.

-

Stir the solution at 80 °C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture to a pH of approximately 10 with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound hydrochloride.

Table 3: Key Parameters for Hydrolysis Synthesis

| Parameter | Condition | Reference(s) |

| Starting Material | 4-(2,2-diethoxyethyl)morpholine | [2] |

| Acid | Concentrated HCl | [2] |

| Reaction Temperature | 80 °C | [2] |

| Reaction Time | 2 hours | [2] |

| Neutralizing Agent | Saturated NaHCO₃ | [2] |

| Extraction Solvent | Dichloromethane (DCM) | [2] |

Proposed Experimental Protocol 2: Synthesis of this compound via Wittig Reaction

This proposed protocol is based on the general principles of the Wittig reaction, as a specific documented procedure for this exact transformation was not found in the initial search. The Wittig reaction typically involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. To synthesize this compound, a different strategy would be required, potentially involving a protected aldehyde ylide reacting with a morpholine-containing electrophile, or a morpholine-containing ylide reacting with a protected formaldehyde equivalent, followed by deprotection. A more plausible, though still speculative, Wittig-based approach would be the olefination of a suitable precursor.

Key Applications in Drug Development

The primary application of this compound lies in its role as a precursor for the synthesis of morpholino-based compounds, most notably Morpholino Nucleic Acid (MNA) analogues. These are synthetic molecules that can bind to complementary RNA sequences and modulate gene expression, often by blocking translation or altering pre-mRNA splicing.[3]

Role in Morpholino Oligonucleotide Synthesis and mRNA Splicing Modulation

Morpholino oligonucleotides are a class of antisense therapies that have shown promise in the treatment of various genetic disorders. They function by a steric-blocking mechanism, physically preventing the cellular machinery from accessing the target RNA sequence.[5][6] this compound is a critical component in the synthesis of the morpholino backbone of these therapeutic agents.

The process of pre-mRNA splicing, where non-coding introns are removed and coding exons are joined together, is a critical step in gene expression. Errors in splicing can lead to the production of non-functional or harmful proteins. Morpholino oligonucleotides can be designed to bind to specific sites on a pre-mRNA molecule, such as splice junctions or splice-regulatory elements, thereby redirecting the splicing machinery to either skip a faulty exon or include a missing one.[7][8]

References

- 1. This compound (21977-09-3) for sale [vulcanchem.com]

- 2. This compound hydrochloride (1172495-88-3) for sale [vulcanchem.com]

- 3. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H11NO2 | CID 1519330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanisms and Regulation of Alternative Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA splicing - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. gene-tools.com [gene-tools.com]

Methodological & Application

Application Notes and Protocols for Morpholino Nucleic Acid (MNA) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino Nucleic Acids (MNAs) are synthetic analogs of nucleic acids that have garnered significant attention in research and therapeutic development due to their unique properties. Unlike natural nucleic acids, MNAs possess a neutral backbone composed of methylenemorpholine rings linked by phosphorodiamidate groups.[1] This modification confers remarkable stability against nucleases, a high affinity for complementary RNA sequences, and low toxicity, making them potent tools for antisense applications.[2][3] MNAs function via a steric-blocking mechanism, physically hindering processes such as translation or pre-mRNA splicing, rather than inducing target degradation.[1][4] This application note provides a detailed overview of the synthesis of MNA monomers, focusing on the established and widely practiced method starting from ribonucleosides, which proceeds through a key intermediate conceptually related to 2-Morpholinoacetaldehyde.

Synthesis of Morpholino Monomers: The Ribonucleoside Oxidation Pathway

The primary and most extensively documented method for synthesizing morpholino monomers does not commence with this compound as a starting material. Instead, it begins with readily available ribonucleosides (Adenosine, Guanosine, Cytidine, and Uridine/Thymidine). This process involves a periodate-mediated oxidation of the ribose sugar, followed by reductive amination to form the core morpholine ring structure. The dialdehyde intermediate formed during this process is a precursor to the conceptual "this compound" moiety that ultimately bears the nucleobase.

Overall Reaction Scheme:

The synthesis can be summarized in the following key steps:

-

Protection of Exocyclic Amines (for A, G, C): To prevent side reactions, the exocyclic amine groups on the nucleobases are protected.

-

Periodate Oxidation: The cis-diol of the ribose ring is cleaved using an oxidizing agent like sodium periodate to form a reactive dialdehyde.

-

Reductive Cyclization: The dialdehyde is reacted with an amine source, and the resulting Schiff base is reduced to form the stable morpholino ring.

-

Protection of the Morpholino Nitrogen: The secondary amine of the morpholine ring is typically protected with a trityl or monomethoxytrityl (MMTr) group to allow for controlled solid-phase synthesis.

-

Activation for Oligomerization: The 5'-hydroxyl group is converted to a reactive species, such as a phosphoramidite or a chlorophosphoramidate, to enable coupling during solid-phase synthesis.

Diagram of the MNA Monomer Synthesis Pathway

Caption: General workflow for the synthesis of an activated MNA monomer starting from a protected ribonucleoside.

Experimental Protocols

The following protocols provide a generalized methodology for the key steps in MNA monomer synthesis. Specific reaction conditions, such as solvents, temperatures, and reaction times, may vary depending on the specific nucleoside and protecting groups used.

Protocol 1: Periodate Oxidation of a Protected Ribonucleoside

Objective: To cleave the ribose ring of a protected ribonucleoside to form a reactive dialdehyde intermediate.

Materials:

-

Protected Ribonucleoside (e.g., N-benzoyl-2',3'-O-isopropylideneadenosine)

-

Sodium periodate (NaIO₄)

-

Methanol (MeOH)

-

Deionized water

-

Thin Layer Chromatography (TLC) plate

-

Standard laboratory glassware

Procedure:

-

Dissolve the protected ribonucleoside in a mixture of methanol and water in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of sodium periodate in water to the reaction mixture while stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, the reaction can be quenched by the addition of ethylene glycol.

-

The resulting dialdehyde solution is often used directly in the next step without extensive purification.

Protocol 2: Reductive Amination to Form the Morpholino Ring

Objective: To form the morpholino ring by reacting the dialdehyde intermediate with an amine source and a reducing agent.

Materials:

-

Dialdehyde solution from Protocol 1

-

Ammonium salt (e.g., ammonium biborate) or a primary amine

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol (MeOH)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To the crude dialdehyde solution, add the chosen amine source.

-

Stir the mixture at room temperature for a specified period to allow for the formation of the Schiff base intermediate.

-

Slowly add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, the reaction is quenched, and the product is worked up using standard extraction and purification techniques (e.g., column chromatography).

Quantitative Data Summary

The efficiency of MNA monomer synthesis can vary depending on the specific nucleobase and the protecting groups employed. The following table summarizes typical yield ranges for the key steps.

| Step | Product | Typical Yield Range (%) |

| Periodate Oxidation | Dialdehyde Intermediate | 85-95% |

| Reductive Amination | Morpholino Nucleoside | 50-70% |

| Tritylation/MMTr Protection | Protected Morpholino Nucleoside | 80-90% |

| Phosphitylation | Activated MNA Monomer | 75-85% |

Solid-Phase Synthesis of MNA Oligomers

Once the activated MNA monomers are synthesized, they are used in solid-phase synthesis to build the desired MNA oligomer sequence. This process is typically performed on an automated DNA/RNA synthesizer.

Diagram of the Solid-Phase Synthesis Cycle

Caption: The iterative cycle of solid-phase synthesis for the production of MNA oligomers.

Conclusion

The synthesis of morpholino nucleic acids is a well-established process that relies on the chemical transformation of ribonucleosides into activated morpholino monomers. While the term "this compound" is not a typical starting material, it represents a key conceptual intermediate in the formation of the morpholine ring. The protocols and data presented here provide a foundational understanding for researchers and professionals in the field of drug development to successfully synthesize and utilize these powerful antisense agents. The continued refinement of these synthetic methods will undoubtedly contribute to the advancement of MNA-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Nucleobase-Functionalized Morpholino Monomers | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for N-Terminal Peptide Modification using 2-Morpholinoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal modification of peptides is a critical strategy in drug discovery and development to enhance their therapeutic properties, such as stability, cell permeability, and receptor affinity. Reductive amination is a robust and widely used method for the selective modification of the N-terminal α-amino group of a peptide. This document provides detailed application notes and a protocol for the use of 2-Morpholinoacetaldehyde in the N-terminal modification of peptides. This protocol is based on established methods of reductive amination of peptides with various aldehydes.

This compound introduces a morpholinoethyl group at the N-terminus of a peptide, a modification that can impart unique physicochemical properties. The morpholine moiety is a common structural motif in medicinal chemistry known to improve aqueous solubility and metabolic stability.

Principle of the Reaction

The N-terminal modification of a peptide with this compound proceeds via a two-step one-pot reaction. First, the aldehyde group of this compound reacts with the primary α-amino group of the peptide to form a transient Schiff base (imine) intermediate. Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), selectively reduces the imine to a stable secondary amine, forming the N-morpholinoethyl peptide conjugate. This reaction is typically performed in a suitable buffer at a controlled pH to ensure selectivity for the N-terminal amine over the ε-amino group of lysine residues.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Peptide of interest | ≥ 95% purity | Custom Synthesis |

| This compound | ≥ 95% purity | Sigma-Aldrich |

| Sodium cyanoborohydride (NaBH₃CN) | ≥ 95% purity | Sigma-Aldrich |

| Sodium triacetoxyborohydride (STAB) | ≥ 95% purity | Sigma-Aldrich |

| Acetic Acid (AcOH) | Glacial | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific |

| Water | HPLC Grade | Fisher Scientific |

| Trifluoroacetic acid (TFA) | ≥ 99% purity | Sigma-Aldrich |

| Solid-phase synthesis resin (e.g., Rink Amide) | 100-200 mesh | Novabiochem |

Experimental Protocols

Two primary protocols are provided: one for the modification of a peptide on-resin during solid-phase peptide synthesis (SPPS) and another for the modification of a purified peptide in solution.

Protocol 1: On-Resin N-Terminal Reductive Amination

This protocol is suitable for modifying a peptide while it is still attached to the solid support after the final coupling step in SPPS.

Workflow Diagram:

Caption: On-resin synthesis workflow for N-morpholinoethyl peptides.

Procedure:

-

Resin Preparation: Following the final coupling step and Fmoc deprotection of the N-terminal amino acid of the peptide on the solid support (e.g., 100 mg of resin), wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove any residual reagents.

-

Reductive Amination Reaction:

-

Prepare a solution of this compound (10 equivalents relative to the resin loading) in a mixture of 1% acetic acid in DMF/DCM (1:1, v/v).

-

Add this solution to the resin and allow it to react for 1 hour at room temperature with gentle agitation.

-

Add sodium cyanoborohydride (10 equivalents relative to the resin loading) to the reaction mixture.

-

Continue the reaction for an additional 4-12 hours at room temperature.

-

-

Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL) to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

-

Characterization: Confirm the identity and purity of the final N-morpholinoethyl peptide by mass spectrometry (MS) and analytical RP-HPLC.[3]

Protocol 2: Solution-Phase N-Terminal Reductive Amination

This protocol is suitable for modifying a purified peptide with a free N-terminus.

Workflow Diagram:

Caption: Solution-phase synthesis workflow for N-morpholinoethyl peptides.

Procedure:

-

Peptide Dissolution: Dissolve the purified peptide (1 equivalent) in a suitable buffer. A phosphate or acetate buffer at a pH between 6.0 and 7.0 is recommended to favor the reaction at the N-terminus. The concentration of the peptide should be in the range of 1-5 mg/mL.

-

Reductive Amination Reaction:

-

Add this compound (5-10 equivalents) to the peptide solution.

-

Allow the mixture to incubate for 30-60 minutes at room temperature to facilitate Schiff base formation.

-

Add sodium cyanoborohydride or sodium triacetoxyborohydride (5-10 equivalents) to the reaction mixture. STAB is often preferred in acidic conditions and can be a less toxic alternative to NaBH₃CN.

-

Let the reaction proceed for 2-12 hours at room temperature. Monitor the reaction progress by LC-MS.

-

-

Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer (e.g., Tris) or by acidification.

-

Purification: Purify the N-morpholinoethyl peptide from the reaction mixture using RP-HPLC.

-

Characterization: Analyze the purified peptide by MS to confirm the correct mass of the modified product and by analytical RP-HPLC to determine its purity.[3]

Data Presentation

The efficiency of reductive amination can vary depending on the peptide sequence, aldehyde, and reaction conditions. The following table summarizes typical yields and purities obtained for N-terminal reductive amination of peptides with various aldehydes, which can be used as a reference for the reaction with this compound.[4]

| Aldehyde | Peptide N-terminus | Reducing Agent | Solvent/Buffer | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Benzaldehyde | Serine | NaBH₄ | DMF/DCM | 1 | >95 | >95 | [4] |

| Acetaldehyde | Phenylglycine | NaBH₄ | DMF/DCM | 1 | >95 | >95 | [4] |

| Isovaleraldehyde | Serine | NaBH₄ | DMF/DCM | 1 | >95 | >95 | [4] |

| Formaldehyde | Various | NaBH₃CN | Aqueous Buffer (pH 7) | 2 | 80-95 | >90 | (General Knowledge) |

Signaling Pathways and Logical Relationships

The chemical transformation involved in the N-terminal modification of a peptide via reductive amination can be visualized as follows:

Caption: Reaction pathway for N-terminal reductive amination.

Conclusion

The protocol described provides a comprehensive guide for the N-terminal modification of peptides using this compound. Both on-resin and solution-phase methods offer flexibility depending on the synthetic strategy. The introduction of the morpholinoethyl group can significantly impact the pharmacological properties of a peptide, making this a valuable tool for peptide-based drug discovery and development. Researchers should optimize the reaction conditions for their specific peptide of interest to achieve the best results. Proper purification and characterization are crucial to ensure the quality of the final modified peptide.

References

Applications of 2-Morpholinoacetaldehyde in Medicinal Chemistry: A Detailed Overview

Introduction

2-Morpholinoacetaldehyde is a versatile bifunctional molecule that has emerged as a valuable building block in the field of medicinal chemistry. Its structure, featuring a reactive aldehyde group and a morpholine ring, allows for its incorporation into a diverse range of complex molecular architectures. The morpholine moiety is a well-established pharmacophore known to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. The aldehyde functionality, on the other hand, provides a convenient handle for various chemical transformations, most notably reductive amination, to introduce the morpholinoethyl group into bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compounds with significant therapeutic potential, including anticancer agents and kinase inhibitors.

Application Note 1: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives as Anticancer Agents

Derivatives of 2-morpholino-4-anilinoquinoline have demonstrated significant cytotoxic activity against various cancer cell lines. The morpholine group is introduced into the quinoline scaffold at the 2-position, and various substituted anilines are appended at the 4-position to modulate the biological activity. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of a series of synthesized 2-morpholino-4-anilinoquinoline derivatives against the human liver cancer cell line, HepG2.

| Compound ID | Structure | IC50 (µM) against HepG2[1] |

| 3a | N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine | Not specified as highly active |

| 3b | N-(4-Chlorophenyl)-2-morpholinoquinolin-4-amine | Not specified as highly active |

| 3c | 4-((2-Morpholinoquinolin-4-yl)amino)benzonitrile | 11.42 |

| 3d | N-(4-Methoxyphenyl)-2-morpholinoquinolin-4-amine | 8.50 |

| 3e | 4-((2-Morpholinoquinolin-4-yl)amino)phenol | 12.76 |

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-2-morpholinoquinoline (2) [1]

-

To a solution of 2-morpholinoquinolin-4-ol (1.0 eq) in phosphorus oxychloride (excess, acting as both reagent and solvent), the mixture is heated at 95 °C for 3 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The acidic solution is then neutralized by the dropwise addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-chloro-2-morpholinoquinoline.

Protocol 2: General Procedure for the Synthesis of 2-morpholino-4-anilinoquinoline Derivatives (3a-3e) [1]

-

To a solution of 4-chloro-2-morpholinoquinoline (1.0 eq) in ethanol, the appropriate substituted aniline (2.0 eq) is added.

-

The reaction mixture is refluxed overnight.

-

The solvent is removed under reduced pressure.

-

The resulting residue is washed with acetone and filtered to yield the desired 2-morpholino-4-anilinoquinoline derivative.

Experimental Workflow

Application Note 2: Building Block for Kinase Inhibitors

This compound is a key intermediate for the synthesis of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The 2-morpholinoethyl moiety can be introduced into heterocyclic scaffolds, such as quinazolines and pyrimidines, which are known to interact with the ATP-binding site of kinases.

PI3K/Akt/mTOR Pathway Inhibitors